Evidence Item 1: Conditional Degradation of HDAC6 in NQO1-Positive vs. NQO1-Negative Cells
Pro-HD3's primary differentiation is its conditional activity. In NQO1-positive A549 lung cancer cells, treatment with Pro-HD3 results in significant, concentration-dependent degradation of HDAC6. Conversely, in NQO1-negative HCT116 colon cancer cells, Pro-HD3 fails to induce HDAC6 degradation, confirming its activation by NQO1 [1]. This stands in stark contrast to the non-conditional, active PROTAC 'PRO-HD2', which induces HDAC6 degradation irrespective of NQO1 status .
| Evidence Dimension | HDAC6 Protein Degradation |
|---|---|
| Target Compound Data | Induces significant HDAC6 degradation in NQO1-positive A549 cells; induces no HDAC6 degradation in NQO1-negative HCT116 cells. |
| Comparator Or Baseline | PRO-HD2 (non-conditional PROTAC): Induces HDAC6 degradation in both NQO1-positive and NQO1-negative cells. |
| Quantified Difference | Pro-HD3 is uniquely dependent on NQO1 for activity, whereas PRO-HD2 is not. |
| Conditions | Cell-based assay; A549 (NQO1-positive) and HCT116 (NQO1-negative) cell lines; treatment with varying concentrations of Pro-HD3 or PRO-HD2. |
Why This Matters
This conditional activity is a critical differentiator for experiments aiming to study HDAC6 biology specifically in NQO1-overexpressing cancer cells while minimizing background effects in normal cells.
- [1] Qi Jia, et al. (2023). Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras. Anal. Chem. 95, 45, 16474–16480. View Source
